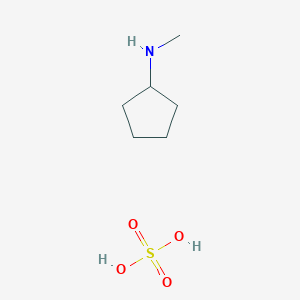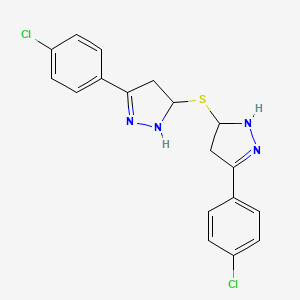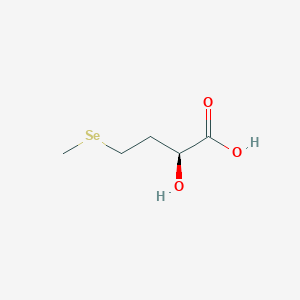
Sulfuric acid--N-methylcyclopentanamine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid–N-methylcyclopentanamine (1/1) is a compound formed by the combination of sulfuric acid and N-methylcyclopentanamine in a 1:1 molar ratio Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄, while N-methylcyclopentanamine is an organic compound with the molecular formula C₆H₁₃N
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid–N-methylcyclopentanamine (1/1) typically involves the direct reaction of sulfuric acid with N-methylcyclopentanamine. The reaction is exothermic and should be carried out under controlled conditions to prevent overheating and decomposition of the reactants. The general reaction can be represented as follows:
H2SO4+C6H13N→Sulfuric acid–N-methylcyclopentanamine (1/1)
Industrial Production Methods
In an industrial setting, the production of sulfuric acid–N-methylcyclopentanamine (1/1) may involve the use of large-scale reactors with precise temperature and pressure controls. The reactants are typically mixed in a stoichiometric ratio, and the reaction is monitored to ensure complete conversion. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfuric acid–N-methylcyclopentanamine (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amine compounds.
Wissenschaftliche Forschungsanwendungen
Sulfuric acid–N-methylcyclopentanamine (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a model compound for understanding amine-sulfuric acid interactions.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of sulfuric acid–N-methylcyclopentanamine (1/1) involves its interaction with molecular targets and pathways in biological systems. The compound can act as a proton donor due to the presence of sulfuric acid, leading to the protonation of various substrates. The amine group in N-methylcyclopentanamine can participate in nucleophilic reactions, forming covalent bonds with electrophilic centers. These interactions can modulate biochemical pathways and influence cellular functions.
Vergleich Mit ähnlichen Verbindungen
Sulfuric acid–N-methylcyclopentanamine (1/1) can be compared with other similar compounds, such as:
Sulfuric acid–N-methylcyclohexanamine (1/1): Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Sulfuric acid–N-ethylcyclopentanamine (1/1): Similar structure but with an ethyl group instead of a methyl group.
Sulfuric acid–N-methylcyclopentylamine (1/1): Similar structure but with a different amine configuration.
The uniqueness of sulfuric acid–N-methylcyclopentanamine (1/1) lies in its specific ring structure and the presence of the methyl group, which can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
880495-36-3 |
|---|---|
Molekularformel |
C6H15NO4S |
Molekulargewicht |
197.26 g/mol |
IUPAC-Name |
N-methylcyclopentanamine;sulfuric acid |
InChI |
InChI=1S/C6H13N.H2O4S/c1-7-6-4-2-3-5-6;1-5(2,3)4/h6-7H,2-5H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
OTJAQNZOUMAUPA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCCC1.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12599304.png)
![N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12599311.png)

![5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B12599315.png)


![3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2,5-dien-2-olate](/img/structure/B12599358.png)
![2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate](/img/structure/B12599362.png)
![3-(4-Methoxyphenyl)-5-[(E)-phenyldiazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12599368.png)
![Benzene, 1,4-dimethoxy-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12599371.png)

![3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide](/img/structure/B12599374.png)

